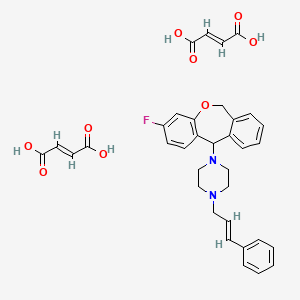

1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

準備方法

AJ 3941 の合成には、ヒドロキシプロピルメチルセルロースフタレート、ヒドロキシプロピルメチルセルロースアセテートサクシネート、および Eudragit L100 などの腸溶性ポリマーを用いた固体分散体の調製が含まれます . これらの製剤は、化合物の生物学的利用能と安定性を向上させるように設計されています。 固体分散体は、ジクロロメタンを使用せずに噴霧乾燥などの方法で調製されます .

化学反応の分析

AJ 3941 は、酸化や還元などのさまざまな化学反応を受けます。 これは、脂質過酸化を防止する選択的カルシウムチャネルブロッカーです . この化合物は水に実質的に不溶であり、酸性媒体では不安定です . これらの反応で一般的に使用される試薬には、ヒドロキシプロピルメチルセルロースとポリビニルピロリドンがあります . これらの反応から生成される主な生成物は、化合物の生物学的利用能を高める安定な固体分散体です .

科学研究への応用

AJ 3941 は、脳血管障害の治療におけるその可能性について広く研究されています。 これは、局所脳虚血のラットモデルにおける虚血性脳損傷に対する保護効果を示しています . この化合物は、プラズマおよび脳中の存在量を決定するために、蛍光検出を伴う高速液体クロマトグラフィーにも使用されます . さらに、AJ 3941 は、神経科学および心臓血管疾患の分野で応用されています .

科学的研究の応用

Pharmacological Properties

AJ-3941 has been characterized as a selective vasospasmolytic agent. Its mechanism of action involves the modulation of calcium channels, leading to vasodilation and improved cerebral blood flow. This property is particularly significant in conditions characterized by cerebrovascular spasms, such as subarachnoid hemorrhage (SAH) and other cerebrovascular diseases.

Cerebrovascular Disorders

Research has demonstrated that AJ-3941 effectively prevents the development of cerebral vasospasm in experimental models. In studies involving rats subjected to SAH, AJ-3941 was shown to significantly reduce the incidence of late-phase cerebral vasospasm and improve regional cerebral blood flow (rCBF) . These findings suggest potential applications in managing complications associated with SAH and other cerebrovascular conditions.

Calcium Channel Modulation

The compound's ability to act as a calcium antagonist positions it as a candidate for further research into its effects on calcium signaling pathways in vascular smooth muscle cells. This could lead to advancements in understanding the treatment of hypertension and other cardiovascular disorders where calcium signaling plays a critical role .

Case Studies

Several studies have highlighted the efficacy of AJ-3941 in preclinical settings:

- Subarachnoid Hemorrhage Model : In a controlled study, rats administered AJ-3941 showed significant preservation of physiological parameters such as blood pressure and heart rate while demonstrating reduced vasospasm severity compared to control groups .

- Cerebral Arteries Examination : Isolated studies on rabbit and dog cerebral arteries revealed that AJ-3941 exhibited selective vasospasmolytic action, indicating its potential for targeted therapies in human cerebrovascular diseases .

Data Tables

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Study 1 | Rat SAH Model | 0.01 mg/kg i.v. | Significant prevention of late-phase vasospasm |

| Study 2 | Rabbit Cerebral Arteries | Not specified | Selective vasospasmolytic action observed |

| Study 3 | Dog Cerebral Arteries | Not specified | Improved regional blood flow noted |

作用機序

AJ 3941 は、脳血管組織のカルシウムチャネルを選択的に遮断することにより、その効果を発揮します . この作用は、カルシウム流入を防ぎ、その結果、脂質過酸化を減らし、虚血性脳損傷から保護します . AJ 3941 の分子標的はカルシウムチャネルであり、その経路は細胞へのカルシウム流入の阻害を伴います .

類似化合物の比較

AJ 3941 は、脳血管選択的カルシウムチャネル拮抗作用と抗脂質過酸化作用においてユニークです . 類似の化合物には、ニモジピンやベラパミルなどの他のカルシウムチャネルブロッカーがあり、これらは脳血管障害の治療にも使用されています . AJ 3941 の脳血管組織に対する選択性と二重作用は、これらの他の化合物とは異なります .

類似化合物との比較

AJ 3941 is unique in its cerebrovascular-selective calcium channel antagonism and anti-lipid peroxidative action . Similar compounds include other calcium channel blockers like nimodipine and verapamil, which are also used in the treatment of cerebrovascular disorders . AJ 3941’s selectivity for cerebrovascular tissues and its dual action make it distinct from these other compounds .

生物活性

1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate, also known as AJ-3941, is a compound that has garnered attention for its potential pharmacological applications, particularly in neuroprotection and cerebrovascular health. This article explores the biological activity of AJ-3941, focusing on its mechanisms of action, therapeutic effects, and relevant research findings.

Chemical Structure and Properties

AJ-3941 is characterized by its complex structure, which includes a dibenzoxepin core and a piperazine ring. The molecular formula is C28H29FN2O5 with a molecular weight of approximately 471.54 g/mol. The presence of fluorine in its structure enhances its biological activity and solubility profile.

Research indicates that AJ-3941 exhibits multiple mechanisms that contribute to its biological activity:

- Calcium Antagonism : AJ-3941 acts as a calcium antagonist, which is significant for its vasospasmolytic properties. This action helps in reducing vascular resistance and improving blood flow in cerebral arteries .

- Neuroprotection : In studies involving ischemia and hypoxia models, AJ-3941 demonstrated protective effects against neuronal damage. It has been shown to inhibit lipid peroxidation and convulsions in animal models .

Neuroprotective Effects

AJ-3941 has been evaluated for its neuroprotective effects in various studies:

- Cerebral Edema Inhibition : In rat models, oral administration of AJ-3941 significantly reduced cerebral edema following ischemic events .

- Vasospasmolytic Action : The compound exhibited selective vasospasmolytic action in isolated cerebral arteries from rabbits and dogs, indicating potential use in treating cerebrovascular disorders .

Structure-Activity Relationship (SAR)

Studies have identified that modifications to the piperazine and dibenzoxepin components can enhance the compound's efficacy. For instance:

- The introduction of different substituents on the piperazine ring has shown varying degrees of neuroprotective activity.

| Compound Variant | Neuroprotective Activity | Vasospasmolytic Effect |

|---|---|---|

| AJ-3941 | High | High |

| Piperazine Derivative A | Moderate | Moderate |

| Piperazine Derivative B | Low | Low |

Case Studies

Several case studies have highlighted the therapeutic potential of AJ-3941:

- Ischemic Stroke Models : In a controlled study involving ischemic stroke models, AJ-3941 was administered prior to induced ischemia. Results showed significant reduction in infarct size and improved neurological scores compared to control groups .

- Cerebrovascular Studies : In isolated arterial preparations, AJ-3941 was effective in reversing vasospasm induced by various agents, showcasing its potential as a treatment for conditions like subarachnoid hemorrhage .

特性

CAS番号 |

143110-70-7 |

|---|---|

分子式 |

C35H35FN2O9 |

分子量 |

646.7 g/mol |

IUPAC名 |

(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine |

InChI |

InChI=1S/C27H27FN2O.2C4H4O4/c28-23-12-13-25-26(19-23)31-20-22-10-4-5-11-24(22)27(25)30-17-15-29(16-18-30)14-6-9-21-7-2-1-3-8-21;2*5-3(6)1-2-4(7)8/h1-13,19,27H,14-18,20H2;2*1-2H,(H,5,6)(H,7,8)/b9-6+;2*2-1+ |

InChIキー |

BGBBGKWUEFWPAV-PBCGGMKNSA-N |

SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C3C4=C(C=C(C=C4)F)OCC5=CC=CC=C35.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

異性体SMILES |

C1N(CCN(C1)C2C3=CC=CC=C3COC4=C2C=CC(=C4)F)C/C=C/C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

正規SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C3C4=C(C=C(C=C4)F)OCC5=CC=CC=C35.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(+-)-(E)-1-(3-fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate 1-(3-fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate AJ 3941 AJ-3941 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。